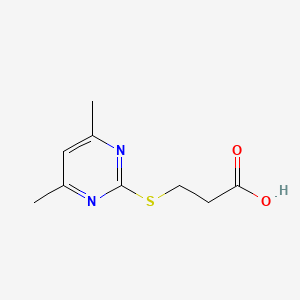
2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine is a chemical compound with the CAS Number: 247225-29-2 . Its molecular weight is 212.27 and its molecular formula is C9H12N2O2S . The IUPAC name for this compound is 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanoic acid .
Molecular Structure Analysis
The InChI code for 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine is 1S/C9H12N2O2S/c1-6-5-7(2)11-9(10-6)14-4-3-8(12)13/h5H,3-4H2,1-2H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.科学的研究の応用
Synthesis and Material Development
4,6-Dimethylpyrimidines, including derivatives such as 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine, are key in synthesizing novel materials. For instance, they are utilized in the synthesis of novel semiconducting polymers through aldol condensation reactions, which are significant in the development of electronic and photonic materials (Gunathilake et al., 2013).
Chemical Structure and Characterization
The study of the crystal structure and theoretical calculations of derivatives of 4,6-dimethylpyrimidine is crucial in understanding their chemical properties. This includes the investigation of their crystallization, symmetry, and theoretical modeling using various computational methods (Ren et al., 2006).
Biochemical Research
In the field of biochemistry, 4,6-dimethylpyrimidine derivatives play a role in the synthesis of biologically active compounds. Their intermediate products are essential in developing various pharmaceuticals and biochemical substances (Le, 2014).
Molecular Interactions and Crystallography
Understanding molecular interactions and crystalline structures is another application. Studies focus on hydrogen bonding, tautomerism, and disorder in crystals involving dimethylpyrimidine, which are vital for designing drugs and understanding molecular recognition processes in biology and medicine (Rajam et al., 2017).
Supramolecular Chemistry
4,6-Dimethylpyrimidine derivatives are used in designing cocrystals involving carboxylic acids. This area explores the hydrogen bonding between the pyrimidine unit and carboxylic acids, contributing significantly to the field of supramolecular chemistry and crystal engineering (Rajam et al., 2018).
Polymer Chemistry
These compounds also find applications in polymer chemistry, particularly in the synthesis and characterization of adducts and polymers. The study of their hydrogen bonding and molecular arrangements can lead to the development of new materials with specific properties (Seth & Sur, 1995).
Synthetic Organic Chemistry
Further, they are integral in synthetic organic chemistry for exploring various reactions and creating compounds with potential biological activities. This includes the synthesis of Biginelli-compounds and their derivatives, which can lead to new therapeutic agents (Kappe & Roschger, 1989).
DNA Interaction Studies
These compounds are also used in studying DNA interactions. Synthesizing derivatives and analyzing their interaction with DNA through various techniques is crucial for understanding genetic processes and developing gene-targeted therapies (Atay et al., 2018).
Analytical Chemistry
In analytical chemistry, studies involve understanding the hydration and proton NMR spectra of dimethylpyrimidine derivatives. This knowledge is essential for developing new analytical methods and understanding chemical processes at the molecular level (Kress, 1994).
Photochemistry and Electrochemistry
Exploring the photochemistry and electrochemistry of 2-thiopyrimidine derivatives, including 4,6-dimethylpyrimidine, is critical for understanding photodissociation and reduction processes. This research can lead to new insights in fields like solar energy and materials science (Wrona et al., 1975).
Safety And Hazards
特性
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-5-7(2)11-9(10-6)14-4-3-8(12)13/h5H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULFLAMWNBZYLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350173 |
Source


|
| Record name | 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine | |
CAS RN |
247225-29-2 |
Source


|
| Record name | 3-[(4,6-Dimethyl-2-pyrimidinyl)thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247225-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1361207.png)



![4-[2-(4-Quinolinyl)vinyl]phenol](/img/structure/B1361211.png)
![5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1361215.png)




![(4R,5S)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one](/img/structure/B1361233.png)


